3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Catalog No.
S2916934
CAS No.
922572-82-5
M.F
C17H16N2O3S2
M. Wt
360.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-y...

CAS Number

922572-82-5

Product Name

3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

IUPAC Name

3,4-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C17H16N2O3S2

Molecular Weight

360.45

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-7-4-10(8-14(13)22-2)16(20)19-17-18-12-6-5-11(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20)

InChI Key

LVQSQWVBXGJJEK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC

Solubility

not available

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Some thiazole derivatives have shown analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation .

Antimicrobial and Antifungal Activity

Thiazole derivatives have also been found to have antimicrobial and antifungal properties . This means they could be used to fight against various types of infections caused by microbes and fungi.

Antiviral Activity

Some thiazole derivatives have shown antiviral activity . They could potentially be used in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activity . This means they could potentially be used in cancer treatment.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . This means they could potentially be used in the treatment of conditions characterized by seizures or convulsions.

Neuroprotective Activity

Some thiazole derivatives have shown neuroprotective activity . They could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Anti-Inflammatory Properties

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antioxidant and Antibacterial Activities

Thiazole derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities .

Cytotoxic Efficacy

A compound with methyl and fluoro substitutes has potential cytotoxic efficacy with an average IC50 value of approximately 13 μM .

3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure and notable chemical properties. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of approximately 368.44 g/mol. The compound features a benzamide moiety linked to a benzo[d]thiazole group, which is further substituted with a methylthio group. This unique structure contributes to its potential biological activities and applications in various fields.

Typical of benzamide derivatives. These may include:

  • Nucleophilic Substitution: The methylthio group can be substituted under appropriate conditions, allowing for modifications that can enhance biological activity or solubility.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The nitro or carbonyl groups (if present) can be reduced to amines or alcohols, respectively, altering the compound's pharmacological profile.

3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has shown promising biological activities in preliminary studies. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many benzothiazole derivatives have been reported to possess antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that compounds with benzamide and thiazole functionalities may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to reduce inflammation, potentially making them candidates for treating inflammatory diseases.

The synthesis of 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves several steps:

  • Formation of Benzothiazole: The initial step often includes the condensation of 2-aminobenzenethiol with an appropriate carbonyl compound to form the benzo[d]thiazole core.
  • Methylation: The introduction of the methylthio group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Benzamide Formation: Finally, the coupling of the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions leads to the formation of the desired benzamide.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Research: It can be utilized in studies aimed at understanding the mechanisms of action of similar compounds or in screening assays for drug discovery.

Interaction studies involving 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide may include:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins can provide insights into its pharmacokinetics and potential side effects.
  • Receptor Binding Assays: Investigating its affinity for specific receptors involved in disease processes could elucidate its therapeutic potential.

Several compounds share structural similarities with 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. Here are some notable examples:

Compound NameStructureKey Features
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium iodideStructureExhibits antimicrobial properties; simpler structure
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamideStructureSimilar benzothiazole core; different substitution pattern
4-MethoxymeloxicamStructureContains thiazole; used as an anti-inflammatory drug

Uniqueness

The uniqueness of 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide lies in its specific combination of methoxy substitutions and the methylthio group on the benzo[d]thiazole ring. This combination may enhance its biological activity compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

4

Dates

Modify: 2023-08-17

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